N,3,8-Trimethylquinoxalin-6-amine
Overview
Description
N,3,8-Trimethylquinoxalin-6-amine is a chemical compound with the molecular formula C₁₁H₁₃N₃. It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,8-Trimethylquinoxalin-6-amine typically involves the reaction of appropriate substituted anilines with 1,2-diketones under acidic or basic conditions. One common method involves the condensation of 3,8-dimethylquinoxaline with an amine source under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process often includes purification steps such as recrystallization or chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N,3,8-Trimethylquinoxalin-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N,3,8-Trimethylquinoxalin-6-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,3,8-Trimethylquinoxalin-6-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which has a similar structure but lacks the methyl and amine substitutions.
Quinoline: Another bicyclic compound with a nitrogen atom in the ring, but with different chemical properties.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
N,3,8-Trimethylquinoxalin-6-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties.
Biological Activity
N,3,8-Trimethylquinoxalin-6-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (C11H13N3) is a methyl-substituted quinoxaline derivative. Its structure consists of a quinoxaline ring with three methyl groups located at the 3, 7, and 8 positions, and an amino group at the 6 position. This unique arrangement is believed to influence its biological activity significantly.
The biological activity of this compound can be attributed to several mechanisms:
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Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:
- Phosphodiesterase type 5 (PDE5) : Inhibition of PDE5 can lead to increased levels of cyclic GMP (cGMP), promoting vasodilation and potentially benefiting cardiovascular health.
- Acetylcholinesterase (AChE) : This inhibition is relevant for neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels may improve cognitive function .
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by suppressing nitric oxide (NO) production in macrophages. It inhibits inducible nitric oxide synthase (iNOS) expression through the blockade of nuclear factor-kappaB (NF-kB) signaling pathways .
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Study 1: Anti-inflammatory Activity
In vitro studies demonstrated that this compound effectively inhibited LPS-induced NO production in RAW264.7 macrophages. The compound showed a dose-dependent effect with significant suppression observed at concentrations as low as 10 µM.
Case Study 2: Neuroprotective Effects
Research highlighted the compound's potential neuroprotective effects through its inhibition of AChE. In a series of assays against AChE from electric eel, this compound exhibited IC50 values comparable to standard inhibitors used in Alzheimer's treatment .
Case Study 3: Anticancer Properties
In a study examining various quinoxaline derivatives for anticancer activity, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to the induction of apoptosis via ROS generation .
Properties
IUPAC Name |
N,3,8-trimethylquinoxalin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-7-4-9(12-3)5-10-11(7)13-6-8(2)14-10/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQRZTXEDJVROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=NC(=CN=C12)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545605 | |
Record name | N,3,8-Trimethylquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103139-97-5 | |
Record name | N,3,8-Trimethylquinoxalin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20545605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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